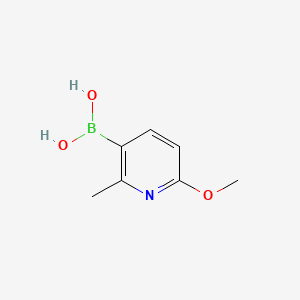

2-Methyl-6-methoxypyridine-3-boronic acid

描述

Significance of Pyridine (B92270) Boronic Acids in Contemporary Organic Synthesis

Pyridine boronic acids are a critically important class of reagents in modern organic synthesis. Their prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. libretexts.org This reaction has become a cornerstone of synthetic chemistry because of its high tolerance for a wide variety of functional groups, generally mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives. libretexts.orgnih.gov

The incorporation of a pyridine moiety is of particular interest in medicinal chemistry, as the pyridine ring is a common scaffold in numerous biologically active compounds and pharmaceuticals. Pyridine boronic acids serve as versatile building blocks, allowing for the direct introduction of the pyridyl group into target molecules. orgsyn.org Beyond C-C bond formation, boronic acids can also participate in the formation of carbon-heteroatom bonds (such as C-N and C-O), further expanding their synthetic utility. dur.ac.uk The stability, generally low toxicity, and ease of handling of boronic acids compared to other organometallic reagents have cemented their status as indispensable tools for synthetic chemists. nih.gov

Overview of the Unique Reactivity Profile of 2-Methyl-6-methoxypyridine-3-boronic Acid

The reactivity of this compound is defined by the interplay of its three key components: the pyridine ring, the boronic acid group, and the methyl and methoxy (B1213986) substituents.

The Boronic Acid Group: As with other boronic acids, the boron atom in this compound is electron-deficient, making it a mild Lewis acid. This feature is central to its role in the Suzuki-Miyaura coupling, where it facilitates the crucial transmetalation step with a palladium catalyst. libretexts.org The reaction mechanism involves an oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Pyridine Ring: The nitrogen atom in the pyridine ring influences the electron distribution within the aromatic system and can coordinate with metal catalysts, potentially affecting the reaction's efficiency and regioselectivity.

Substituent Effects: The presence of a methyl group at the 2-position and a methoxy group at the 6-position has a significant electronic impact. Both are electron-donating groups, which increase the electron density of the pyridine ring. This electronic enrichment can influence the rate and success of the cross-coupling reaction. Furthermore, the ortho position of the methyl group relative to the boronic acid can introduce steric hindrance, which may affect the approach of the catalytic complex and the subsequent transmetalation step, a factor that chemists can leverage to control reaction outcomes. beilstein-journals.org

Scope of Academic Research on this compound

While detailed academic studies focusing exclusively on the fundamental reactivity of this compound are not extensively documented in publicly available literature, its importance is evident from its widespread use as a synthetic intermediate. The compound is cited in a significant number of patents, indicating its application in the synthesis of proprietary molecules, likely within the pharmaceutical and agrochemical industries. uni.lu

The primary scope of research involving this compound is its application as a specialized building block in multi-step synthetic sequences. Researchers utilize it to introduce the 6-methoxy-2-methylpyridin-3-yl fragment into larger, more complex molecules. Its commercial availability from various chemical suppliers facilitates its use in both academic and industrial research settings for the development of new chemical entities. sigmaaldrich.com Computational studies on related structures, such as 2-methoxypyridine-3-boronic acid, have been used to understand the energetics and mechanisms of Suzuki-Miyaura reactions involving substituted pyridine boronic acids. illinois.edu

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀BNO₃ | uni.lu |

| Molecular Weight | 166.97 g/mol | sigmaaldrich.com |

| CAS Number | 1000802-75-4 | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | FPYWLOGLINZGBB-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | COC1=NC(C)=CC=C1B(O)O | uni.lu |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-methoxyphenylboronic acid |

属性

IUPAC Name |

(6-methoxy-2-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXWIICBKIHZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376724 | |

| Record name | (6-Methoxy-2-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459856-12-3 | |

| Record name | (6-Methoxy-2-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-6-methoxypyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 6 Methoxypyridine 3 Boronic Acid and Derivatives

Classical Approaches to Pyridine (B92270) Boronic Acid Synthesis

Traditional methods for preparing pyridine boronic acids primarily rely on the creation of a nucleophilic pyridine intermediate that is subsequently trapped by an electrophilic boron source. nih.gov These routes, while effective, often necessitate stringent reaction conditions.

The most fundamental approach to pyridine boronic acid synthesis involves a halogen-metal exchange followed by borylation. arkat-usa.org This pathway typically uses organolithium or organomagnesium (Grignard) reagents to generate a pyridyl anion, which then reacts with a trialkyl borate (B1201080). arkat-usa.orgorgsyn.org

The use of organolithium reagents, such as n-butyllithium (n-BuLi), is a common method for preparing pyridine boronic acids from their corresponding halides. orgsyn.orgwikipedia.org The process involves a lithium-halogen exchange, which occurs rapidly at low temperatures (e.g., -78 °C) to form a lithiated pyridine intermediate. orgsyn.orggoogle.comgoogle.com This highly reactive species is immediately trapped in situ by a boric ester, like triisopropyl borate, to prevent side reactions. orgsyn.org A revised protocol for 3-pyridylboronic acid allows the reaction to be conducted at higher temperatures (-40 °C to 0 °C) by adding n-butyllithium to a mixture of the halopyridine and the borate ester, achieving high yields. orgsyn.org This strategy leverages the much faster rate of lithium-halogen exchange compared to the reaction between n-BuLi and the borate. orgsyn.org The resulting boronate ester is then hydrolyzed to the desired boronic acid. google.com

Grignard reagents offer an alternative to organolithiums for the synthesis of pyridine boronic acids. orgsyn.orgescholarship.org This method involves the reaction of a halopyridine with magnesium metal to form a pyridylmagnesium halide. google.comgoogle.com This organometallic intermediate is then treated with a trialkyl borate, followed by hydrolysis, to yield the boronic acid. escholarship.orggoogle.com The versatility of this method is dependent on the successful preparation of the Grignard reagent. escholarship.org A specific procedure has been detailed for the synthesis of 2-methoxypyridine-3-boronic acid, a close analog of the title compound. guidechem.com In this process, magnesium turnings are activated, and the Grignard reagent is formed from 3-bromo-2-methoxypyridine. The subsequent reaction with trimethyl borate at 0 °C, followed by an acidic workup, provides the product. guidechem.com The inclusion of lithium chloride can facilitate the magnesium insertion, forming a more reactive "turbo-Grignard" reagent. guidechem.comorganic-chemistry.org

Table 1: Synthesis of 2-Methoxypyridine-3-boronic Acid via Grignard Reagent This table is interactive. Click on the headers to sort.

| Step | Reagent | Conditions | Purpose |

|---|---|---|---|

| 1 | Magnesium, Lithium Chloride, DIBAL-H | THF, Room Temp | Activation of Mg and formation of iPrMgCl·LiCl |

| 2 | 3-Bromo-2-methoxypyridine | THF, Room Temp, 30 min | Formation of the pyridyl Grignard reagent |

| 3 | Trimethyl borate | 0 °C to Room Temp, Overnight | Electrophilic trapping of the Grignard reagent |

Data sourced from a procedure for 2-Methoxypyridine-3-boronic acid synthesis. guidechem.com

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from aryl or heteroaryl halides. organic-chemistry.orgwikipedia.org This method avoids the use of often sensitive organolithium or Grignard reagents. scispace.com The reaction typically couples a halopyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron (B82485) [bis-boronic acid, B₂(OH)₄], in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgnih.gov The choice of base, often potassium acetate (B1210297) (KOAc), is crucial to prevent the borylated product from undergoing a subsequent Suzuki coupling. organic-chemistry.org The reaction conditions are generally mild and tolerate a wide variety of functional groups, which is a significant advantage over classical organometallic routes. organic-chemistry.org This method has been shown to be effective for the borylation of substituted pyridines, including methoxy-substituted derivatives. nih.gov

Table 2: Typical Conditions for Miyaura Borylation of a Halopyridine This table is interactive. Click on the headers to sort.

| Component | Example | Role |

|---|---|---|

| Substrate | Halopyridine (Br, I, Cl, OTf) | Boron acceptor |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Boron donor |

| Catalyst | PdCl₂(dppf) or Pd(OAc)₂/phosphine ligand | Catalyzes the C-B bond formation |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent |

Information compiled from general Miyaura borylation protocols. organic-chemistry.orgwikipedia.orgnih.gov

Modern advancements have led to the development of palladium-catalyzed direct C-H borylation, a more atom-economical approach that circumvents the need for pre-functionalized halopyridines. nih.gov These methods involve the direct functionalization of a C-H bond on the pyridine ring. While iridium and rhodium catalysts are often used for direct C-H borylation, palladium catalysis also plays a role, particularly in related direct arylation reactions where a C-H bond is coupled with an aryl halide. arkat-usa.orgnih.gov For instance, an efficient palladium-catalyzed arylation of alkylpyridines has been developed using a pyridinium (B92312) salt activation strategy, demonstrating the feasibility of C-H functionalization at specific positions on the pyridine ring. nih.gov These strategies represent the cutting edge of pyridine functionalization, offering greener and more efficient synthetic routes. scispace.com

Electrophilic Trapping of Organometallic Reagents with Boric Esters

Advanced Synthetic Routes to 2-Methyl-6-methoxypyridine-3-boronic Acid

Advanced synthetic strategies focus on improving stability, yield, and functional group tolerance. For unstable compounds like many 2-pyridyl boronic acids, a key development is the synthesis of stable surrogates that can be used in cross-coupling reactions. nih.gov

One such advanced route involves the preparation of N-methyliminodiacetic acid (MIDA) boronates. nih.gov These compounds are air-stable, crystalline solids that serve as excellent surrogates for their often-unstable boronic acid counterparts. nih.gov A general method has been developed for the synthesis of 2-heterocyclic MIDA boronates, including a 6-methoxy-2-pyridyl MIDA boronate, an isomer of the title compound's derivative. nih.gov The synthesis proceeds via a lithium-halogen exchange on the corresponding bromopyridine, followed by reaction with triisopropyl borate to form a triisopropoxyborate salt intermediate. nih.gov This intermediate is then directly transligated with MIDA in DMSO at elevated temperatures (115 °C) to afford the highly stable MIDA boronate in good yield. nih.gov This "slow-release" strategy, where the boronic acid is generated in situ during the subsequent coupling reaction, effectively overcomes the instability issues associated with 2-pyridyl boronic acids. nih.gov This methodology is applicable to a wide range of substituted pyridines, including those with bromo and alkoxy groups. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| n-Butyllithium (n-BuLi) |

| 3-Bromopyridine (B30812) |

| Triisopropyl borate |

| 3-Pyridylboronic acid |

| Grignard reagent |

| Pyridylmagnesium halide |

| 2-Methoxypyridine-3-boronic acid |

| 3-Bromo-2-methoxypyridine |

| Trimethyl borate |

| Magnesium |

| Lithium Chloride |

| Diisobutylaluminium hydride (DIBAL-H) |

| Ethyl acetate |

| Bis(pinacolato)diboron (B₂pin₂) |

| Tetrahydroxydiboron / Bis-boronic acid |

| Palladium(II) acetate (Pd(OAc)₂) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) |

| Potassium acetate (KOAc) |

| N-methyliminodiacetic acid (MIDA) |

| 6-Methoxy-2-pyridyl MIDA boronate |

Regioselective Functionalization Approaches

The synthesis of this compound hinges on the precise introduction of a boron-containing group at the C3 position of the pyridine ring. The substitution pattern of the starting material, 2-methyl-6-methoxypyridine, presents a challenge in regioselectivity. The methoxy (B1213986) and methyl groups on the pyridine ring direct incoming electrophiles, and controlling the position of functionalization is critical.

One key strategy is the selective halogenation of the pyridine ring to create a precursor for borylation. For instance, the bromination of 2-methoxy-6-methylpyridine (B1310761) can yield a halo-substituted derivative. researchgate.net However, achieving substitution specifically at the 3-position often requires more advanced techniques. Directed ortho-metalation is a powerful method where the methoxy group can direct deprotonation to the adjacent C3 position using a strong base like an alkyllithium reagent. The resulting lithiated intermediate can then react with a boron electrophile, such as a trialkyl borate, to install the boronic acid moiety with high regioselectivity.

Another common approach is a lithium-halogen exchange reaction. researchgate.netorgsyn.org If a 3-halo-2-methyl-6-methoxypyridine precursor is available, treatment with an organolithium reagent at low temperatures can generate the 3-lithiated pyridine species, which is then quenched with a borate ester. This method's success is contingent on the much faster rate of lithium-halogen exchange compared to other potential side reactions. orgsyn.org

Precursor Design and Synthesis for this compound

The most crucial precursor for synthesizing this compound is a 3-halo-2-methyl-6-methoxypyridine, typically 3-bromo-2-methyl-6-methoxypyridine. The synthesis of this specific precursor is a critical first step. Selective bromination of 2-methoxy-6-methylpyridine has been reported to afford 5-bromo-2-methoxy-6-methylpyridine, which highlights the challenge of directing the halogen to the desired C3 position. researchgate.net

A general and effective route to the final boronic acid involves a Grignard-based or lithium-based approach starting from the 3-bromo precursor. guidechem.com A well-established method for analogous pyridyl boronic acids involves the reaction of the corresponding 3-bromopyridine with magnesium to form a Grignard reagent, or with n-butyllithium to form an organolithium species. orgsyn.orgguidechem.com This highly reactive organometallic intermediate is then reacted with a boron electrophile, most commonly a trialkyl borate like triisopropyl borate or trimethyl borate. orgsyn.orgguidechem.com The final step is the acidic hydrolysis of the resulting boronate ester to yield the target boronic acid.

General Synthetic Scheme:

Step 1 (Halogenation): Synthesis of 3-bromo-2-methyl-6-methoxypyridine.

Step 2 (Metalation): Reaction of the bromo-precursor with magnesium (for Grignard) or an alkyllithium (for lithiation) to form a nucleophilic organometallic intermediate.

Step 3 (Borylation): Quenching the organometallic intermediate with a trialkyl borate (e.g., B(OiPr)₃ or B(OMe)₃).

Step 4 (Hydrolysis): Acidic workup to hydrolyze the boronate ester to the final boronic acid.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is essential for maximizing the yield and purity of this compound. Several factors, from reagents to reaction parameters, must be carefully controlled.

For syntheses proceeding through a Grignard or organolithium intermediate, anhydrous (dry) conditions are paramount to prevent quenching of the highly reactive organometallic species. guidechem.comstrath.ac.uk The choice of solvent is also critical, with ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether being standard. guidechem.comgoogle.com In some cases, activators such as 1,2-dibromoethane (B42909) or diisobutylaluminium hydride (DIBAL-H) may be used to initiate the formation of the Grignard reagent. guidechem.com

Temperature control is another vital aspect. The formation of the organometallic intermediate is often performed at room temperature or with gentle heating, but the subsequent borylation step (addition of the trialkyl borate) is typically conducted at low temperatures (e.g., 0 °C or -78 °C) to prevent undesired side reactions, such as the addition of multiple aryl groups to the boron center. orgsyn.orgguidechem.com The stoichiometry of the reagents, particularly the amount of the borate ester, can also influence the outcome. researchgate.net Finally, purification is key to obtaining a high-purity product. This often involves an acidic workup followed by extraction and purification by recrystallization from a suitable solvent system, such as a water/acetonitrile (B52724) mixture. guidechem.com

Table 1: Key Parameters for Optimizing Boronic Acid Synthesis

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction of organometallic intermediates with atmospheric moisture and oxygen. guidechem.com |

| Solvent | Anhydrous Ethereal (e.g., THF) | Solubilizes reagents and is compatible with organometallic species. guidechem.comgoogle.com |

| Temperature | Low temperature (0 °C to -78 °C) for borylation | Controls reactivity and minimizes side-product formation. guidechem.com |

| Reagents | High-purity precursors and reagents | Ensures higher yield and purity of the final product. |

| Purification | Recrystallization | Removes impurities and isolates the target compound. guidechem.com |

Synthesis of Boronic Acid Derivatives of 2-Methyl-6-methoxypyridine

Boronic acids are often converted into more stable or functionally distinct derivatives like esters and trifluoroborates for easier handling, purification, and use in specific applications. nih.govorgsyn.org

Preparation of Boronic Esters

Boronic esters are commonly prepared from boronic acids to enhance their stability and modify their reactivity and solubility. nih.gov The most prevalent type is the pinacol (B44631) ester, formed by the reaction of the boronic acid with pinacol. This esterification is typically an equilibrium process, and the reaction is driven to completion by removing water, often through azeotropic distillation or the use of a drying agent.

These esters are generally more stable than their corresponding boronic acids, which can be prone to dehydration to form cyclic boroxine (B1236090) anhydrides. nih.gov The preparation of boronic esters can also be achieved directly from the organometallic precursor by reaction with an appropriate boronic ester reagent like pinacolborane (HBPin). google.com

Table 2: Common Diols for Boronic Ester Formation

| Diol Name | Resulting Ester | Key Features |

|---|---|---|

| Pinacol | Pinacol boronate (BPin) | Highly stable, crystalline, widely used in cross-coupling. nih.gov |

| Neopentyl glycol | Neopentyl glycol boronate | Cost-effective alternative to pinacol. google.com |

| Catechol | Catechol boronate | Electronically different from alkyl diol esters. |

Formation of Organotrifluoroborates

Potassium organotrifluoroborates are another important class of boronic acid derivatives, prized for their exceptional stability to air and moisture. orgsyn.org They are considered robust, crystalline solids that can be stored indefinitely without special precautions and are highly effective in cross-coupling reactions. orgsyn.orgnih.gov

The synthesis of a potassium organotrifluoroborate from this compound is straightforward. It involves treating an aqueous methanolic solution of the boronic acid with a saturated aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). orgsyn.orgnih.gov The resulting trifluoroborate salt typically precipitates from the solution and can be isolated by simple filtration. This conversion transforms the Lewis acidic boronic acid into a tetracoordinate, anionic borate salt, which acts as a stable surrogate that can be carried through multiple synthetic steps if needed. orgsyn.org

N-Coordinated Boronates and Their Stability

To overcome the inherent instability of some heterocyclic boronic acids, N-coordinated boronates have been developed. nih.gov These derivatives involve the coordination of a nitrogen-containing ligand to the boron atom, forming a stable, tetracoordinate boron center.

A leading example is the N-methyliminodiacetic acid (MIDA) boronate. These are prepared by reacting the boronic acid or a borate salt intermediate with MIDA. nih.gov The resulting MIDA boronates are often highly crystalline, monomeric, and exceptionally stable to air and chromatography. nih.gov This stability makes them ideal building blocks, particularly for complex, multi-step syntheses or for "slow-release" applications in cross-coupling reactions where the active boronic acid is gradually liberated under specific conditions. nih.gov Other ligands, such as diethanolamine, are also used to form stable adducts with boronic acids, enhancing their utility as synthetic building blocks. nih.gov The coordination of the ligand to the boron atom protects it from degradation pathways like protodeborylation and boroxine formation. mdpi.com

Mechanistic Investigations of Reactions Involving 2 Methyl 6 Methoxypyridine 3 Boronic Acid

Detailed Mechanistic Pathways in Cross-Coupling Reactions

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov This cycle, catalyzed by a palladium(0) complex, facilitates the coupling of an organoboron compound with an organohalide.

Suzuki-Miyaura Coupling Mechanism

The reaction is initiated by the oxidative addition of an organohalide to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

The first and often rate-determining step of the catalytic cycle is the oxidative addition of an organohalide (e.g., an aryl or vinyl halide) to the Pd(0) complex. wikipedia.orglibretexts.org This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) complex. The reactivity of the organohalide in this step generally follows the order of bond strength: R-I > R-OTf > R-Br >> R-Cl. libretexts.orgharvard.edu

The oxidative addition initially produces a cis-palladium(II) complex, which typically isomerizes to the more thermodynamically stable trans-isomer. wikipedia.orgharvard.edu The stereochemistry of the organohalide is generally retained during this process for sp²-hybridized carbons. wikipedia.org For a coupling reaction involving 2-Methyl-6-methoxypyridine-3-boronic acid, the choice of the halide on the coupling partner will significantly influence the rate of this initial step.

Transmetalation is the crucial step where the organic moiety from the boron reagent is transferred to the palladium(II) center. rsc.org For pyridyl boronic acids, this step can be challenging due to the electron-deficient nature of the pyridine (B92270) ring and the potential for the nitrogen atom to coordinate to the palladium catalyst, which can inhibit the reaction. nih.govresearchgate.net This is often referred to as the "2-pyridyl problem," and while the subject compound is a 3-pyridyl boronic acid, similar challenges with slow transmetalation and a competing protodeboronation pathway can occur. nih.govresearchgate.net

Two primary mechanistic pathways have been proposed for the transmetalation step, both involving the essential role of a base: nih.gov

The Boronate Pathway (Path A): In this pathway, the base reacts with the boronic acid to form a more nucleophilic anionic boronate species (e.g., [R-B(OH)₃]⁻). This activated boronate then undergoes transmetalation with the trans-organopalladium(II) halide complex. nih.govnih.gov The increased nucleophilicity of the boronate facilitates the transfer of the organic group to the electrophilic palladium center.

The Oxo-Palladium Pathway (Path B): Alternatively, the base (typically a hydroxide (B78521) or alkoxide) can react with the palladium(II) halide complex in a metathesis reaction to generate a more reactive organopalladium(II) hydroxide or alkoxide complex (e.g., trans-[ArPd(OH)L₂]). nih.gov This palladium-hydroxo species then reacts with the neutral boronic acid in the transmetalation step. nih.gov

The presence of a base is critical for the Suzuki-Miyaura reaction to proceed. harvard.edu As described in the two competing pathways, the base plays a pivotal role in activating either the organoboron reagent or the palladium complex. nih.gov

In the boronate pathway , the base deprotonates the boronic acid, increasing the electron density on the boron atom and making the organic group more readily transferable. nih.gov In the oxo-palladium pathway , the base displaces the halide ligand on the palladium(II) complex, forming a Pd-OH or Pd-OR bond. The greater lability and higher basicity of the hydroxide ligand compared to a halide facilitates the subsequent reaction with the neutral boronic acid. nih.gov The choice of base and reaction conditions can therefore influence the predominant mechanistic pathway.

Extensive mechanistic studies, including kinetic experiments and computational analysis, have been conducted to distinguish between the boronate and oxo-palladium pathways. Research by Hartwig and others has provided compelling evidence that the oxo-palladium pathway is kinetically more favorable under many standard Suzuki-Miyaura conditions. nih.gov

Stoichiometric experiments have shown that the reaction between an isolated arylpalladium hydroxo complex and a neutral boronic acid (Path B) is orders of magnitude faster than the reaction between an arylpalladium halide complex and an aryltrihydroxyborate (Path A). nih.gov Although both pathways are mechanistically plausible and can lead to the desired product, the significant difference in reaction rates suggests that the oxo-palladium pathway is the dominant route for transmetalation in many cases. nih.gov

Table 1: Comparison of Transmetalation Pathways This table provides a conceptual summary based on findings from mechanistic studies.

| Feature | Boronate Pathway (Path A) | Oxo-Palladium Pathway (Path B) |

| Activated Species | Anionic Boronate [R-B(OH)₃]⁻ | Organopalladium Hydroxide [ArPd(OH)L₂] |

| Role of Base | Activates the boronic acid | Activates the palladium complex |

| Relative Rate | Slower | Significantly Faster |

| Key Interaction | [ArPd(X)L₂] + [R-B(OH)₃]⁻ | [ArPd(OH)L₂] + R-B(OH)₂ |

For this compound, the electron-donating methyl and methoxy (B1213986) groups increase the electron density on the pyridine ring. This could potentially enhance the nucleophilicity of the ipso-carbon, which may influence the kinetics of the transmetalation step.

The final step in the catalytic cycle is reductive elimination from the cis-diorganopalladium(II) complex. libretexts.orgumb.edu This step forms the new carbon-carbon bond of the biaryl product and regenerates the catalytically active Pd(0) species. umb.edu The reaction is typically irreversible and proceeds with retention of stereochemistry. umb.edu For reductive elimination to occur, the two organic groups on the palladium center must be in a cis orientation. If the intermediate is in a trans configuration, a trans-to-cis isomerization must precede the final bond-forming step. The electronic nature of the ligands and the organic groups attached to the palladium can influence the rate of reductive elimination. Electron-donating groups, such as the methyl and methoxy substituents on the pyridine ring of the target compound, can facilitate this step by increasing electron density on the palladium center, which favors the reduction from Pd(II) to Pd(0).

Role of Catalyst and Ligands in Reaction Efficacy

Palladium Catalysis

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, are fundamental methods for forming biaryl structures. The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. The choice of palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, can influence the generation of the active Pd(0) species.

Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) center. For this to occur, the boronic acid is typically activated by a base to form a more nucleophilic boronate species. The nature of the base, such as potassium carbonate or potassium phosphate, can be critical.

Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) complex, which forms the new carbon-carbon bond of the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

While specific mechanistic studies exclusively focused on this compound are not extensively documented in the reviewed literature, insights can be drawn from studies on structurally similar compounds. For instance, research on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-methoxyphenylboronic acid suggests that the methoxy group can influence the reaction's selectivity, possibly through chelation effects with the palladium center during the transition state. The electron-donating nature of the methoxy and methyl groups on the pyridine ring of this compound would be expected to influence its reactivity in palladium-catalyzed couplings.

Nickel Catalysis and Green Chemistry Considerations

Nickel has emerged as a cost-effective and abundant alternative to palladium for catalyzing cross-coupling reactions. Nickel-catalyzed Suzuki-Miyaura couplings offer significant advantages, particularly in the context of green chemistry by enabling the use of more environmentally benign solvents and reducing reliance on precious metals.

A notable application involving this compound is its use in a nickel-catalyzed Suzuki-Miyaura coupling performed in a "green" alcohol solvent, tert-amyl alcohol. This reaction utilizes a commercially available and air-stable precatalyst, NiCl₂(PCy₃)₂, and has been shown to be effective for creating bis(heterocyclic) structures. The use of such environmentally friendly solvents is a key aspect of green chemistry, as organic solvents can constitute a significant portion of the waste generated in pharmaceutical synthesis.

The development of mechanochemical methods, which reduce or eliminate the need for solvents, further aligns with green chemistry principles. Nickel-

Side Reactions and Degradation Pathways of Pyridine Boronic Acids

Homocoupling Reactions and Their Suppression

In the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, the formation of homocoupling products, where two molecules of the boronic acid couple with each other, is a common and undesirable side reaction. This not only reduces the yield of the desired cross-coupled product but also complicates the purification process.

The mechanism of palladium-catalyzed homocoupling of arylboronic acids, particularly in the presence of oxygen, has been a subject of detailed investigation. It is understood that the Pd(0) catalyst can be oxidized by dioxygen to form a palladium peroxo complex, ((η²-O₂)PdL₂). cymitquimica.comnih.gov This complex is highly reactive towards the arylboronic acid. The proposed mechanism involves the coordination of an oxygen atom of the peroxo complex to the boron atom of the boronic acid, forming an adduct. cymitquimica.comnih.gov This adduct can then react with a second molecule of the arylboronic acid, leading to the formation of a trans-ArPd(OH)L₂ complex. Subsequent transmetalation with another molecule of the arylboronic acid generates a trans-ArPdArL₂ species, which upon reductive elimination, yields the homocoupled biaryl product. cymitquimica.comnih.gov

Given the structural features of this compound, it is susceptible to this side reaction. The electron-donating methoxy and methyl groups on the pyridine ring can influence the electronic properties of the boronic acid and its reactivity in the catalytic cycle.

Several strategies have been developed to suppress this unwanted homocoupling reaction. One effective approach involves the careful exclusion of oxygen from the reaction mixture. This is typically achieved by thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. mdpi.com Additionally, the slow addition of the boronic acid or its ester can be critical in minimizing the formation of homocoupled impurities. mdpi.com

Another successful strategy is the introduction of a mild reducing agent to the reaction mixture. For instance, the addition of potassium formate (B1220265) has been shown to nearly completely suppress the homocoupling of boronic acids. mdpi.com The reducing agent is thought to minimize the concentration of free Pd(II) species, which are key intermediates in the homocoupling pathway, without significantly affecting the desired cross-coupling cycle. mdpi.com A nitrogen subsurface sparge prior to the introduction of the catalyst can also contribute to the near-complete exclusion of the homocoupling dimer. mdpi.com

Table 1: Strategies for the Suppression of Homocoupling Reactions

| Strategy | Description | Key Findings |

| Inert Atmosphere | Conducting the reaction under a nitrogen or argon atmosphere to minimize the presence of oxygen. | The presence of oxygen can lead to the formation of a palladium peroxo complex, a key intermediate in the homocoupling pathway. cymitquimica.comnih.gov |

| Slow Addition of Reagents | The controlled, slow addition of the boronic acid or its ester to the reaction mixture. | Helps to maintain a low concentration of the boronic acid, thereby disfavoring the bimolecular homocoupling reaction. mdpi.com |

| Use of Reducing Agents | Addition of a mild reducing agent, such as potassium formate. | Minimizes the concentration of Pd(II) species responsible for mediating the homocoupling reaction. mdpi.com |

| Nitrogen Subsurface Sparge | Bubbling nitrogen gas through the reaction mixture before adding the catalyst. | Effectively removes dissolved oxygen from the solvent, further preventing the oxidation of the Pd(0) catalyst. mdpi.com |

Theoretical and Computational Studies

Theoretical and computational chemistry provides powerful tools to gain deeper insights into the reactivity and mechanistic pathways of chemical reactions. For this compound, these methods can elucidate electronic properties, predict reactivity, and map out the energy landscapes of its reactions.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to describe the chemical reactivity of molecules. nih.gov These methods can provide information on various molecular properties such as electronic structure, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial in understanding and predicting chemical behavior.

For a compound closely related to the subject, 2-methoxypyridine-3-boronic acid, computational studies using WebMO software have been conducted to understand the energetics of its Suzuki-Miyaura reaction with 5-bromopyrimidine. medchemexpress.com These calculations indicated that the reaction is endothermic, which is a common characteristic for the formation of C(sp²)-C(sp²) bonds. medchemexpress.com The study also highlighted the utility of calculating bond dissociation energies (BDE) to predict the reactivity of different aryl halides in the oxidative addition step of the catalytic cycle. medchemexpress.com

The reactivity of this compound can be similarly analyzed. The presence of the electron-donating methyl and methoxy groups is expected to increase the electron density on the pyridine ring, which could influence its nucleophilicity and its interaction with the palladium catalyst during the transmetalation step of the Suzuki-Miyaura reaction. DFT calculations can quantify these effects by calculating parameters such as the Mulliken charges on the atoms and the energies of the frontier molecular orbitals.

Table 2: Key Parameters from Quantum Chemical Calculations for Reactivity Analysis

| Parameter | Description | Relevance to Reactivity |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | The energy and shape of the HOMO and LUMO are indicative of a molecule's ability to act as a nucleophile or an electrophile. |

| Mulliken Atomic Charges | A method for estimating the partial atomic charges in a molecule. | Provides insight into the electrostatic potential and the distribution of electron density within the molecule. |

| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. | Useful for predicting the relative reactivity of different bonds, such as the C-X bond in an aryl halide during oxidative addition. medchemexpress.com |

| Reaction Enthalpy (ΔH) | The change in enthalpy during a chemical reaction. | Indicates whether a reaction is exothermic or endothermic, providing information about its thermodynamic feasibility. medchemexpress.com |

Molecular Docking and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand the interaction between a ligand and its protein target.

For this compound, it has been identified as a ligand with an affinity for the serotonin (B10506) transporter (SERT). cymitquimica.com The serotonin transporter is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, and it is a primary target for many antidepressant medications.

While detailed molecular docking studies with specific binding energies and a full interaction analysis for this compound with the serotonin transporter are not publicly available, the general methodology can be described. A molecular docking simulation would involve placing the 3D structure of this compound into the binding site of a model of the serotonin transporter. The software would then calculate the most stable binding poses and estimate the binding affinity, often expressed as a docking score or binding energy.

For example, in a study of other novel compounds bearing a 6-methylpyridine moiety, molecular docking was used to investigate their interaction with the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase. mdpi.com The analysis identified key amino acid residues involved in hydrogen bonding and other interactions, which correlated well with the experimentally observed biological activity. mdpi.com A similar analysis for this compound with the serotonin transporter would be invaluable in understanding its mode of action and for the rational design of new derivatives with improved properties.

Table 3: Typical Data Obtained from Molecular Docking and Interaction Analysis

| Parameter | Description | Example from Related Studies |

| Docking Score / Binding Energy (kcal/mol) | An estimation of the binding affinity between the ligand and the protein target. | Lower values typically indicate a more favorable binding interaction. |

| Interacting Amino Acid Residues | The specific amino acids in the protein's binding site that form interactions with the ligand. | Hydrogen bonds, hydrophobic interactions, and pi-stacking are common types of interactions identified. mdpi.com |

| Binding Pose | The predicted three-dimensional orientation of the ligand within the binding site of the protein. | Provides a visual representation of how the ligand fits into the active site. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Used to compare the predicted binding pose to a known crystal structure, if available. |

Transition State Analysis in Catalytic Cycles

For reactions involving ortho-substituted phenylboronic acids, such as the structurally related ortho-methoxyphenylboronic acid, it has been suggested that chelation effects in the transition state can play a significant role in the observed selectivity. beilstein-journals.org The oxygen atom of the methoxy group can potentially coordinate to the palladium center, influencing the geometry of the transition state and, consequently, the product distribution. beilstein-journals.org Given that this compound also possesses a methoxy group in a position that could allow for such an interaction, a similar chelation effect might be operative in its reactions.

DFT calculations can be employed to model the structures and energies of the transition states for each step of the catalytic cycle. For the Suzuki-Miyaura reaction, the transmetalation step is often considered the most complex and can be the rate-determining step. nih.gov Computational studies have investigated the mechanism of transmetalation, comparing different pathways and the role of the base in activating the boronic acid. beilstein-journals.org

A computational analysis of the Suzuki-Miyaura reaction involving this compound would involve calculating the energy profile of the entire catalytic cycle. This would allow for the identification of the transition state with the highest energy barrier, which corresponds to the rate-determining step. Such an analysis would provide valuable information on how the electronic and steric properties of the methyl and methoxy substituents on the pyridine ring influence the energetics of the reaction.

Table 4: Key Steps and Intermediates in the Suzuki-Miyaura Catalytic Cycle for Transition State Analysis

| Step | Description | Key Intermediates and Transition States |

| Oxidative Addition | The Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate. | Pd(0)L₂, Aryl Halide, Oxidative Addition Transition State, Aryl-Pd(II)-Halide Complex. |

| Transmetalation | The organic group from the boronic acid is transferred to the palladium center. | Aryl-Pd(II)-Halide Complex, Boronate Species, Transmetalation Transition State, Diaryl-Pd(II) Complex. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst. | Diaryl-Pd(II) Complex, Reductive Elimination Transition State, Cross-Coupled Product, Pd(0)L₂. |

Applications of 2 Methyl 6 Methoxypyridine 3 Boronic Acid in Complex Molecule Synthesis

Building Block in Organic Synthesis

2-Methyl-6-methoxypyridine-3-boronic acid is a specialized heterocyclic organoboron compound valued as a versatile building block in modern organic synthesis. Its structure, featuring a pyridine (B92270) ring substituted with methyl, methoxy (B1213986), and boronic acid groups, allows for its strategic incorporation into larger molecules. The boronic acid functional group is particularly significant, serving as a key reactant in powerful carbon-carbon bond-forming reactions.

Construction of Biologically Active Molecules

The primary utility of this compound lies in its application in the synthesis of molecules with potential biological activity. Boronic acids are crucial reagents in the creation of novel compounds for pharmaceutical research, including kinase inhibitors. mdpi.comambeed.com Kinase inhibitors often feature complex heterocyclic cores, and this particular boronic acid provides a pre-functionalized pyridinyl fragment that is frequently found in such structures.

A direct application is demonstrated in the synthesis of substituted indazole derivatives. For instance, this compound is used as a key reactant to create 4-(6-methoxy-2-methylpyridin-3-yl)-6-(trifluoromethyl)-1H-indazole. nih.gov This molecule combines the methoxy-methyl-pyridine head with a trifluoromethyl-indazole core, two structural motifs commonly explored in the development of therapeutic agents, particularly in oncology.

Synthesis of Complex Organic Architectures

The construction of complex organic architectures relies on predictable and high-yielding reactions that connect molecular fragments. This compound is ideally suited for this role through its participation in palladium-catalyzed cross-coupling reactions.

The synthesis of 4-(6-methoxy-2-methylpyridin-3-yl)-6-(trifluoromethyl)-1H-indazole serves as a clear example. nih.gov In this process, the boronic acid is coupled with 4-bromo-6-(trifluoromethyl)-1H-indazole. This reaction precisely joins an sp²-hybridized carbon of the pyridine ring to an sp²-hybridized carbon of the indazole ring, creating a biaryl linkage that is central to the final molecule's architecture. This method allows for the modular assembly of complex structures from simpler, readily available starting materials.

Role in Medicinal Chemistry and Drug Development

In medicinal chemistry, the goal is to design and synthesize molecules that can interact with biological targets to treat diseases. Heterocyclic compounds are a cornerstone of drug discovery, and reagents that facilitate their synthesis are invaluable.

Pharmaceutical Intermediates and Drug Candidates

This compound functions as a critical intermediate in the synthesis of potential drug candidates. Its use in the creation of substituted indazoles highlights its role in building molecules targeting protein kinases, a class of enzymes heavily implicated in cancer and inflammatory diseases. mdpi.comnih.gov

The product of its reaction, 4-(6-methoxy-2-methylpyridin-3-yl)-6-(trifluoromethyl)-1H-indazole, represents a scaffold that can be further modified or tested for biological activity. nih.gov The synthesis, detailed in patent literature, underscores the compound's relevance as a building block for creating new chemical entities (NCEs) in the drug discovery pipeline. nih.gov The general class of triazolopyridine derivatives, synthesized using similar boronic acids, has shown potent activity as dual Janus kinase (JAK) and histone deacetylase (HDAC) inhibitors, which have broad-spectrum antiproliferative effects in cancer cells. researchgate.net

Development of Heterocyclic Scaffolds for Drug Discovery

The development of novel heterocyclic scaffolds is a key strategy for expanding the chemical space available to medicinal chemists. The 6-methoxy-2-methylpyridine motif, provided by this boronic acid, is an important scaffold. This structure can be incorporated into larger frameworks, such as triazolopyridines, which are recognized as privileged structures in drug discovery. researchgate.netnih.gov

By using this compound in Suzuki coupling reactions, chemists can efficiently generate libraries of diverse molecules built around this core. For example, coupling this boronic acid with various halogenated heterocycles can produce a wide range of biaryl compounds. This modular approach accelerates the discovery of new drug candidates by allowing for systematic modifications to explore structure-activity relationships (SAR). researchgate.net

Advanced Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. It involves the reaction of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium complex.

This compound is an excellent substrate for these reactions. A specific, documented application is its coupling with 4-bromo-6-(trifluoromethyl)-1H-indazole. The reaction conditions for this advanced application are detailed below:

Suzuki Coupling Reaction Example

| Component | Role | Specific Reagent |

| Boronic Acid | Nucleophilic Partner | This compound (CAS 459856-12-3) |

| Organohalide | Electrophilic Partner | 4-Bromo-6-(trifluoromethyl)-1H-indazole |

| Catalyst | Facilitates C-C bond formation | PdCl₂(dppf) (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) |

| Base | Activates the boronic acid | Aqueous Sodium Bicarbonate (NaHCO₃) |

| Solvent | Reaction Medium | Dioxane |

| Conditions | Energy Input | Microwave heating at 140°C |

| Product | Coupled Molecule | 4-(6-methoxy-2-methylpyridin-3-yl)-6-(trifluoromethyl)-1H-indazole |

This table is based on the synthetic procedure described for the synthesis of a potential kinase inhibitor. nih.gov

This reaction showcases the utility of this compound in a modern, efficient synthetic protocol. The use of a specialized palladium catalyst (PdCl₂(dppf)) and microwave heating allows the coupling to proceed efficiently, even with potentially challenging heterocyclic substrates. This enables the rapid synthesis of complex target molecules that are of significant interest in pharmaceutical research. nih.gov

Suzuki-Miyaura Coupling with Diverse Electrophiles

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or pseudohalide, catalyzed by a palladium complex. guidechem.comtcichemicals.com

Enantiospecific Coupling Reactions

Enantiospecific cross-coupling reactions aim to transfer the stereochemical information from a chiral starting material to the product. While there are reports on the enantiospecific coupling of chiral secondary and tertiary boronic esters with lithiated aromatics, including 2-lithio-6-methoxypyridine, these involve different boron species than the specified boronic acid. guidechem.com

One-Pot and Iterative Coupling Strategies

To improve efficiency and reduce waste, one-pot procedures that combine borylation of a halide with a subsequent Suzuki-Miyaura coupling have been developed. bldpharm.commdpi.comresearchgate.net These methods allow for the synthesis of unsymmetrical biaryls from two different aryl halides without isolating the intermediate boronic acid or ester. mdpi.comresearchgate.net Iterative coupling strategies, which involve repeated cross-coupling reactions, are used to build complex oligomers and poly-aryl systems. chemenu.com

Analytical and Characterization Techniques in Research on 2 Methyl 6 Methoxypyridine 3 Boronic Acid

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 2-Methyl-6-methoxypyridine-3-boronic acid. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a detailed fingerprint of its atomic and electronic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The carbon atoms of the pyridine (B92270) ring, the methyl group, the methoxy (B1213986) group, and the carbon atom bonded to the boron atom all have characteristic chemical shifts. Due to the quadrupolar nature of the boron atom, the signal for the carbon directly attached to it is often broadened.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Pyridine-H | 7.0 - 8.5 | Doublet, Doublet |

| Methoxy (-OCH₃) | ~3.9 | Singlet |

| Methyl (-CH₃) | ~2.5 | Singlet |

| Boronic Acid (-OH) | Broad signal | Singlet |

This table presents expected ¹H NMR data based on typical chemical shift values for similar structural motifs.

| Carbon | Expected Chemical Shift (ppm) |

| Pyridine C-B | ~130 (often broad) |

| Pyridine C | 110 - 160 |

| Methoxy C | ~55 |

| Methyl C | ~20 |

This table presents expected ¹³C NMR data based on typical chemical shift values.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₇H₁₀BNO₃, the expected monoisotopic mass is approximately 167.075 g/mol .

In a typical mass spectrum, the molecule can be observed as various ions, depending on the ionization technique used. For instance, using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at an m/z (mass-to-charge ratio) of approximately 168.08. Indeed, in a patent documenting the synthesis of a related compound, the mass spectrometry analysis showed an [M+H]⁺ peak at 469.8, confirming the successful synthesis of the target molecule which incorporated the this compound moiety. chemscene.com

Predicted mass spectrometry data for various adducts of this compound provides further confirmation of its identity.

| Adduct | Predicted m/z |

| [M+H]⁺ | 168.08266 |

| [M+Na]⁺ | 190.06460 |

| [M-H]⁻ | 166.06810 |

| [M+NH₄]⁺ | 185.10920 |

Data sourced from PubChem. chemrxiv.org

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information by showing the characteristic losses of fragments such as the methoxy group, the methyl group, or water from the boronic acid moiety.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum provides a characteristic fingerprint of the functional groups present. For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to the O-H, C-H, C=N, C=C, B-O, and C-O bonds.

While specific, publicly available IR spectra for this compound are scarce, supplier specifications for similar compounds often state that the infrared spectrum "conforms" to the expected structure. The key expected vibrational frequencies are summarized in the table below. The broad O-H stretching band from the boronic acid is a particularly characteristic feature.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Boronic Acid) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=N, C=C (Pyridine) | Stretching | 1500-1600 |

| B-O | Stretching | 1310-1380 |

| C-O (Methoxy) | Stretching | 1000-1300 |

This table outlines the expected IR absorption bands for the key functional groups.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The pyridine ring in this compound is a chromophore that is expected to absorb UV radiation. The absorption maxima (λ_max) are influenced by the substituents on the ring. While specific UV-Visible spectral data for this compound is not widely published, it is a valuable tool for quantitative analysis and for monitoring reactions involving this chromophore.

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for separating the components of a mixture and are therefore crucial for assessing the purity of this compound and for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. Commercial suppliers often specify a purity of ≥96.0% as determined by HPLC. j29inc.com

A typical HPLC analysis involves injecting the sample onto a column packed with a stationary phase, and a liquid mobile phase is pumped through the column to elute the components. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). A patent describing the synthesis of a derivative of this compound utilized preparative HPLC for purification, highlighting the utility of this technique. healthpartnersplans.com The method employed a gradient elution with acetonitrile (B52724) and water, both containing trifluoroacetic acid, on a C18 column.

A standard analytical HPLC method for purity assessment would likely involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent like acetonitrile or methanol. Detection is typically performed using a UV detector set at a wavelength where the pyridine chromophore has strong absorbance.

| Parameter | Typical Conditions |

| Column | C18 reversed-phase, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~270 nm |

| Injection Volume | 10 µL |

This table presents a typical set of HPLC parameters for the analysis of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. researchgate.net In the synthesis of substituted pyridines, for instance, TLC is used to track the consumption of starting materials and the formation of products. nih.gov

A significant challenge in the TLC analysis of boronic acids is their visualization, as they often lack a strong chromophore for UV detection. To overcome this, specific staining reagents are employed. A highly effective method involves dipping the TLC plate into a solution of alizarin. researchgate.netresearchgate.net Alizarin, a non-fluorescent compound, complexes with the boronic acid moiety to produce a derivative that emits a bright yellow fluorescence under 366 nm UV light. researchgate.net This selective and sensitive detection method allows for the clear identification of boronic acid-containing spots on the TLC plate, confirming the integrity of the boronic acid group during a chemical transformation. researchgate.net

In a broader context, fluorescent-thin layer chromatography (f-TLC) has been developed for the detection of other complex molecules by derivatizing them with arylboronic acids, underscoring the utility of the boronic acid group in analytical detection methods. nih.gov

Column Chromatography

Column chromatography is a principal technique for the purification of this compound from reaction mixtures. This preparative method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, allowing for the isolation of the target compound from byproducts and unreacted starting materials. byjus.com

The purification of boronic acids and their derivatives, such as pinacol (B44631) esters, by silica gel chromatography can sometimes be impeded by the over-adsorption of the compound onto the stationary phase, leading to yield loss. researchgate.net To mitigate this, a modified approach using silica gel impregnated with boric acid has been developed. This technique has proven effective for both TLC and flash column chromatography, enabling the successful purification of a range of pinacol boronic esters by suppressing their strong interaction with the silica surface. researchgate.net

The choice of eluent (mobile phase) is critical and is determined by the polarity of the compounds to be separated. A gradient of solvents, often starting with a non-polar solvent and gradually increasing the polarity, is typically used to elute the compounds from the column at different times.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not widely published, the technique is invaluable for the structural elucidation of boronic acids and their derivatives. For example, the solid-state structure of 4-iodobenzoic acid was determined by X-ray crystallography, revealing details about its hydrogen-bonded dimer formation and intermolecular interactions. wikipedia.org

This technique provides unambiguous information about bond lengths, bond angles, and crystal packing. For this compound, a single-crystal X-ray diffraction study would confirm the planarity of the pyridine ring, the geometry around the boron atom (which is typically trigonal planar but can be tetrahedral in adducts), and the conformation of the methoxy and methyl substituents. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the boronic acid hydroxyl groups, which govern the crystal lattice structure. In studies of boronic acid adducts with proteins, X-ray crystallography has been used to identify the covalent bond formation between the boron atom and amino acid residues in the active site, providing a model for the catalytic transition state. nih.gov

Computational Chemistry for Predictive Analysis

Computational chemistry offers powerful tools for predicting and understanding the properties of this compound at a molecular level. These methods complement experimental data and provide insights into the compound's structure, reactivity, and electronic properties.

Density Functional Theory (DFT) is a commonly employed computational method for studying boronic acid derivatives. For instance, DFT calculations have been used to investigate the binding affinity of novel boronic acid derivatives within the active site of enzymes. biorxiv.org Such studies can predict geometric optimization, single point energy, and self-consistent reaction field values, offering a theoretical basis for the compound's inhibitory activity. biorxiv.org

In silico models are also used to predict various physicochemical properties. For this compound, computational tools have been used to predict its collision cross-section (CCS) values for different adducts in mass spectrometry. uni.lu These predictions are valuable for identifying the compound in complex mixtures.

Theoretical investigations into the electronic structure of boronic acid derivatives, using methods like DFT and multiconfigurational self-consistent field (MCSCF), help in understanding their behavior in spectroscopic techniques such as Near-Edge X-ray Absorption Fine Structure (NEXAFS). nih.govaip.org Furthermore, computational studies on the photophysical properties of boronic acid derivatives can elucidate their potential as chemosensors. researchgate.net

Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 168.08266 | 132.0 |

| [M+Na]⁺ | 190.06460 | 140.6 |

| [M-H]⁻ | 166.06810 | 132.3 |

| [M+NH₄]⁺ | 185.10920 | 150.3 |

| [M+K]⁺ | 206.03854 | 139.2 |

| [M+H-H₂O]⁺ | 150.07264 | 126.3 |

| [M+HCOO]⁻ | 212.07358 | 152.4 |

| [M+CH₃COO]⁻ | 226.08923 | 174.4 |

| [M+Na-2H]⁻ | 188.05005 | 137.4 |

| [M]⁺ | 167.07483 | 132.8 |

| [M]⁻ | 167.07593 | 132.8 |

常见问题

Q. How can computational modeling predict reactivity in novel coupling systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。